molecular formula C10H10Cl2O2S B7940773 Ethyl 2-[(3,4-dichlorophenyl)sulfanyl]acetate CAS No. 78066-06-5

Ethyl 2-[(3,4-dichlorophenyl)sulfanyl]acetate

Cat. No.: B7940773
CAS No.: 78066-06-5
M. Wt: 265.16 g/mol
InChI Key: YFSRYTHGRPOIQT-UHFFFAOYSA-N
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Description

Ethyl 2-[(3,4-dichlorophenyl)sulfanyl]acetate is an organic compound with the molecular formula C10H10Cl2O2S. This compound is characterized by the presence of a sulfanyl group attached to a 3,4-dichlorophenyl ring and an ethyl ester group. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(3,4-dichlorophenyl)sulfanyl]acetate typically involves the reaction of 3,4-dichlorothiophenol with ethyl bromoacetate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like acetone. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction is monitored using analytical techniques such as gas chromatography and mass spectrometry to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(3,4-dichlorophenyl)sulfanyl]acetate undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Ethyl 2-[(3,4-dichlorophenyl)sulfanyl]acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-[(3,4-dichlorophenyl)sulfanyl]acetate involves its interaction with various molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The compound’s biological activity is attributed to its ability to disrupt cellular processes by modifying key biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[(3,4-difluorophenyl)sulfanyl]acetate
  • Ethyl 2-[(3,4-dibromophenyl)sulfanyl]acetate
  • Ethyl 2-[(3,4-dimethylphenyl)sulfanyl]acetate

Uniqueness

Ethyl 2-[(3,4-dichlorophenyl)sulfanyl]acetate is unique due to the presence of two chlorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The dichlorophenyl group enhances the compound’s stability and makes it a valuable intermediate in various synthetic pathways.

Properties

IUPAC Name

ethyl 2-(3,4-dichlorophenyl)sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2O2S/c1-2-14-10(13)6-15-7-3-4-8(11)9(12)5-7/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFSRYTHGRPOIQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=CC(=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50513150
Record name Ethyl [(3,4-dichlorophenyl)sulfanyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50513150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78066-06-5
Record name Acetic acid, 2-[(3,4-dichlorophenyl)thio]-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78066-06-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl [(3,4-dichlorophenyl)sulfanyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50513150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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